2,4-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiazole-5-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry and agricultural science. This compound features a thiazole ring, which is significant in various biological activities, and incorporates a trifluoromethyl group that enhances its chemical properties. The compound's full IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its reactivity and biological activity.
The compound is cataloged under the CAS number 1421513-08-7 and can be sourced from various chemical suppliers specializing in research-grade materials. Its synthesis and characterization have been documented in scientific literature and patent filings, emphasizing its relevance in research settings.
This compound falls under the category of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties. The presence of the trifluoromethyl group further classifies it as a fluorinated organic compound, which often exhibits enhanced potency and selectivity in biological systems.
The synthesis of 2,4-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiazole-5-carboxamide typically involves multi-step synthetic routes that may include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice (commonly dimethyl sulfoxide), and reaction time (typically several hours to overnight). The use of bases such as sodium hydroxide or potassium hydroxide is common to facilitate nucleophilic attacks during the formation of key intermediates.
Cc1sc(c(n1)C)C(=O)NCC#CCOc1cccc(c1)C(F)(F)FThe compound can participate in several chemical reactions typical for thiazole derivatives:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions or degradation of sensitive functional groups.
The mechanism of action for 2,4-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiazole-5-carboxamide involves interactions at the molecular level with specific biological targets:
Experimental studies are required to elucidate the precise binding interactions and kinetic parameters associated with this compound's mechanism of action.
Relevant analyses such as spectral data (NMR, IR, MS) are crucial for confirming structural integrity and purity during synthesis.
The compound has potential applications in various fields:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: